molecular formula C16H11N3OS B2843514 7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 946323-96-2

7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2843514
CAS RN: 946323-96-2
M. Wt: 293.34
InChI Key: YZJZGPVDJNPLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects.

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor properties. Specifically, a series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors . Among these, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549.

Antimycobacterial Activity

Compounds derived from this scaffold have shown promise as antimycobacterial agents. Notably, compounds 13b and 29e exhibited very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests potential applications in combating tuberculosis.

Tricyclic Derivatives

The reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate led to the synthesis of tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones. These derivatives contain aliphatic, aromatic, or heteroaromatic fragments at C(2) and may have diverse applications .

JAK Kinase Inhibition

A structural design based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine led to the synthesis of compound ®-6c . This compound exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. Further optimization and pharmacokinetic studies are warranted .

properties

IUPAC Name

11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)19-9)15(20)18-8-17-13/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJZGPVDJNPLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC=N3)SC2=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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